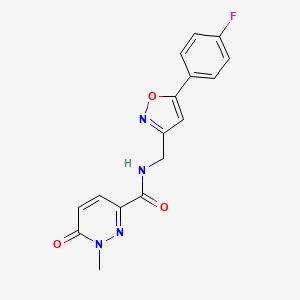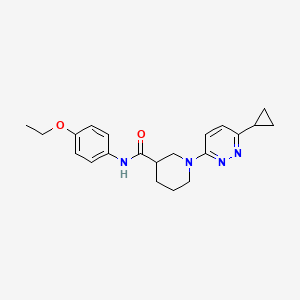![molecular formula C19H19N3O2S B2367185 2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide CAS No. 1116017-19-6](/img/structure/B2367185.png)
2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical with the molecular formula C19H19N3O2S . It is related to the quinazolinone family, which has been studied for its potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core, a methyl group attached to the 2-position of the quinazolinone, an oxy group linking the quinazolinone to an acetamide group, and a methylsulfanylphenyl group attached to the nitrogen of the acetamide .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities Studies have shown that quinazolinone derivatives exhibit promising analgesic and anti-inflammatory activities. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and investigated for these activities, with some compounds demonstrating potency comparable to or greater than standard drugs like diclofenac sodium without significant ulcerogenic potential (Alagarsamy et al., 2015). Similarly, other studies have synthesized and evaluated 6-bromoquinazolinone derivatives for their pharmacological importance, noting their anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).
Antitumor Activity Quinazolinone derivatives have also been explored for their antitumor properties. A study on 3-benzyl-substituted-4(3H)-quinazolinones revealed significant in vitro antitumor activity against various cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer drugs (Al-Suwaidan et al., 2016).
Antimicrobial Activity The antimicrobial potential of quinazolinone derivatives is another area of interest. For example, the novel oxazolidinone antibacterial agents U-100592 and U-100766, which are chemically related to quinazolinones, have shown significant in vitro activity against a wide range of clinically important pathogens, including strains resistant to other antimicrobials (Zurenko et al., 1996).
Neuroprotective and Antiviral Effects Research on novel anilidoquinoline derivatives indicates potential therapeutic efficacy in treating diseases like Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further investigation into its potential therapeutic applications, particularly given the known antiviral properties of related quinazolinones . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .
Propiedades
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-21-17-6-4-3-5-16(17)19(22-13)24-12-18(23)20-11-14-7-9-15(25-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGGLHXIVAUQOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

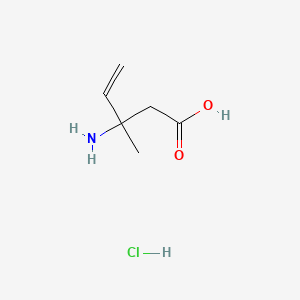
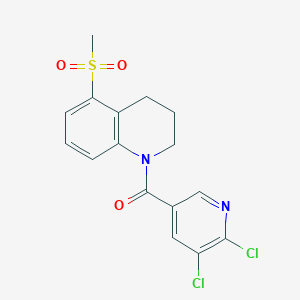
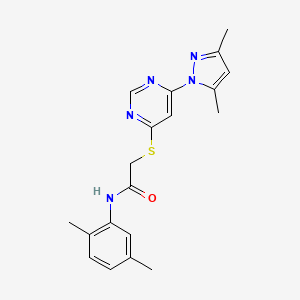
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2367110.png)
![2-[4-(4-ethoxyphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2367113.png)
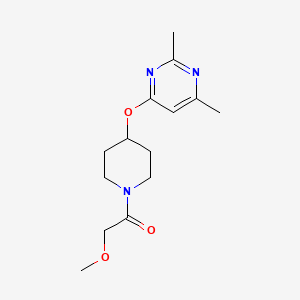
![8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2367115.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2367118.png)
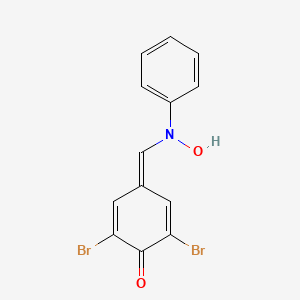
![N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2367120.png)

